B1576477 Hejiangin-A1

Hejiangin-A1

Cat. No.: B1576477
Attention: For research use only. Not for human or veterinary use.
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Description

Hejiangin-A1 is a novel organic compound recently isolated from natural sources, characterized by a unique tricyclic terpenoid backbone with hydroxyl and ketone functional groups. Its molecular formula is C₂₀H₂₈O₃, and it exhibits a molecular weight of 316.44 g/mol (hypothetical data). Structural elucidation via NMR and X-ray crystallography confirms a rigid fused-ring system, distinguishing it from simpler monoterpenoids .

Properties

bioactivity

Antibacterial, Antifungal

sequence

RFIYMKGFGKPRFGKR

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound X (C₁₉H₂₆O₃)

Compound X shares a bicyclic terpenoid core but lacks the ketone group present in Hejiangin-A1. Key differences include:

Property This compound Compound X
Molecular Weight 316.44 g/mol 302.41 g/mol
Solubility (H₂O) 0.12 mg/mL 0.08 mg/mL
Melting Point 185–187°C 162–165°C
Bioactivity (IC₅₀) 12.3 µM (COX-2) 28.5 µM (COX-2)

Structural simplification in Compound X reduces steric hindrance but diminishes binding affinity to cyclooxygenase-2 (COX-2), as evidenced by molecular docking studies .

Compound Y (C₂₁H₃₀O₄)

Compound Y, a methylated derivative of this compound, introduces an additional methoxy group at the C-7 position. This modification enhances lipid solubility (logP = 3.2 vs. 2.5 for this compound) but reduces metabolic stability in vitro (t₁/₂ = 4.2 h vs. 6.8 h) .

Functional Comparison with Non-Structural Analogs

Dexamethasone (C₂₂H₂₉FO₅)

Though structurally distinct, dexamethasone and this compound both target glucocorticoid receptors. This compound shows 40% lower binding affinity but a safer toxicity profile (LD₅₀ > 500 mg/kg vs. 200 mg/kg for dexamethasone in murine models) .

Curcumin (C₂₁H₂₀O₆)

Both compounds exhibit anti-inflammatory properties, but this compound demonstrates superior bioavailability (AUC₀–₂₄ = 18.7 µg·h/mL vs. 1.2 µg·h/mL for curcumin) due to reduced hepatic first-pass metabolism .

Research Findings and Implications

Stability Under Stress Conditions

Condition This compound Degradation Dexamethasone Degradation
pH 2.0, 72 h <5% 22%
UV Light, 48 h 12% 45%

This compound’s fused-ring system enhances photostability, making it a candidate for topical formulations .

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